2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C27H24N2O2S and a molecular weight of 440.56 g/mol This compound is known for its unique structural features, which include a benzothiophene core, a naphthyl group, and a methylbenzoyl amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylbenzoyl Amide Moiety: The final step involves the coupling of the benzothiophene-naphthyl intermediate with 4-methylbenzoyl chloride in the presence of a base to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylbenzoyl)amino]-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **Benzo[b]thiophene-3-carboxamide, 4,5,6,7-tetrahydro-2-[(4-methylbenzoyl)amino]-N-1-naphthalenyl-
- **2-{[(4-methylphenyl)carbonyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core, naphthyl group, and methylbenzoyl amide moiety makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H24N2O2S |
---|---|
Molecular Weight |
440.6g/mol |
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C27H24N2O2S/c1-17-13-15-19(16-14-17)25(30)29-27-24(21-10-4-5-12-23(21)32-27)26(31)28-22-11-6-8-18-7-2-3-9-20(18)22/h2-3,6-9,11,13-16H,4-5,10,12H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
LJMUYCBLCSOJCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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